molecular formula C13H10OS2 B083372 Carbonic acid, dithio-, O,S-diphenyl ester CAS No. 13509-35-8

Carbonic acid, dithio-, O,S-diphenyl ester

Cat. No. B083372
CAS RN: 13509-35-8
M. Wt: 246.4 g/mol
InChI Key: GGMYKFODAVNSDF-UHFFFAOYSA-N
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Description

“Carbonic acid, dithio-, O,S-diphenyl ester” is a type of carbonate ester . In organic chemistry, a carbonate ester (organic carbonate or organocarbonate) is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .


Synthesis Analysis

Organic carbonates are not prepared from inorganic carbonate salts. Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification . In principle, carbonate esters can be prepared by direct condensation of methanol and carbon dioxide, although the reaction is thermodynamically unfavorable .


Molecular Structure Analysis

The molecular structure of “Carbonic acid, dithio-, O,S-diphenyl ester” is C13H10OS2 . Carbonate esters have planar OC(OC)2 cores, which confers rigidity. The unique O=C bond is short (1.173 Å in the depicted example), while the C-O bonds are more ether-like .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbonic acid, dithio-, O,S-diphenyl ester” include a molecular weight of 246.34800 . The exact mass is 246.01700 . The LogP value is 4.14260 , which indicates its lipophilicity.

properties

IUPAC Name

O-phenyl phenylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYKFODAVNSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid, dithio-, O,S-diphenyl ester

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